molecular formula C18H12ClNO2S2 B14615801 10H-Phenothiazine, 10-[(4-chlorophenyl)sulfonyl]- CAS No. 58010-04-1

10H-Phenothiazine, 10-[(4-chlorophenyl)sulfonyl]-

Cat. No.: B14615801
CAS No.: 58010-04-1
M. Wt: 373.9 g/mol
InChI Key: BAOIIYBTMZIARM-UHFFFAOYSA-N
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Description

10H-Phenothiazine, 10-[(4-chlorophenyl)sulfonyl]- is a derivative of phenothiazine, a heterocyclic compound that has been widely studied for its diverse applications in chemistry, biology, and medicine. This compound is characterized by the presence of a phenothiazine core structure with a 4-chlorophenylsulfonyl group attached to it. The unique structural features of this compound contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Phenothiazine, 10-[(4-chlorophenyl)sulfonyl]- typically involves the reaction of phenothiazine with 4-chlorobenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 10H-Phenothiazine, 10-[(4-chlorophenyl)sulfonyl]- may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

10H-Phenothiazine, 10-[(4-chlorophenyl)sulfonyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

10H-Phenothiazine, 10-[(4-chlorophenyl)sulfonyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 10H-Phenothiazine, 10-[(4-chlorophenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine: The parent compound, known for its use in antipsychotic medications.

    Chlorpromazine: A derivative of phenothiazine used as an antipsychotic drug.

    Promethazine: Another phenothiazine derivative used as an antihistamine.

Uniqueness

10H-Phenothiazine, 10-[(4-chlorophenyl)sulfonyl]- is unique due to the presence of the 4-chlorophenylsulfonyl group, which imparts distinct chemical and biological properties compared to other phenothiazine derivatives. This structural modification can enhance its reactivity and potential therapeutic applications.

Properties

CAS No.

58010-04-1

Molecular Formula

C18H12ClNO2S2

Molecular Weight

373.9 g/mol

IUPAC Name

10-(4-chlorophenyl)sulfonylphenothiazine

InChI

InChI=1S/C18H12ClNO2S2/c19-13-9-11-14(12-10-13)24(21,22)20-15-5-1-3-7-17(15)23-18-8-4-2-6-16(18)20/h1-12H

InChI Key

BAOIIYBTMZIARM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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